molecular formula C7H5F2NO3 B3059893 1,3-Difluoro-2-methoxy-4-nitrobenzene CAS No. 1393179-73-1

1,3-Difluoro-2-methoxy-4-nitrobenzene

Cat. No. B3059893
CAS RN: 1393179-73-1
M. Wt: 189.12
InChI Key: CWPLDAOSFHZEKL-UHFFFAOYSA-N
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Description

1,3-Difluoro-2-methoxy-4-nitrobenzene is a chemical compound with the molecular formula C7H5F2NO3 . It is a light brown to brown solid or liquid .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with two fluorine atoms, one methoxy group, and one nitro group attached to it . The exact positions of these groups on the benzene ring can be determined by the numbering in the name of the compound.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 189.12 . It has a density of 1.4±0.1 g/cm3 . The boiling point is 259.0±35.0 °C at 760 mmHg .

Scientific Research Applications

Electronic Properties and Reactivity

The study of nitrobenzene derivatives, including those similar to 1,3-difluoro-2-methoxy-4-nitrobenzene, reveals insights into their electronic properties and reactivity patterns. Investigations using electron transmission spectroscopy (ETS), dissociative electron attachment spectroscopy (DEAS), and negative ion mass spectrometry (NIMS) have provided data on the energies of electron attachment to molecular orbitals, contributing to our understanding of their chemical behavior. These studies are essential for applications in materials science and chemical synthesis, where the electronic characteristics of such compounds play a crucial role (Asfandiarov et al., 2007).

Atmospheric Chemistry

Research on methoxyphenols like guaiacol, which shares functional groups with this compound, has provided valuable information on the atmospheric reactivity of these compounds with hydroxyl radicals. Such studies are vital for understanding the formation of secondary organic aerosols (SOA) and their impact on air quality and climate. The identification of nitroguaiacols as gaseous oxidation products in these reactions highlights the significance of these compounds in tracing biomass burning emissions in the atmosphere (Lauraguais et al., 2014).

Synthesis and Chemical Transformations

The synthesis and chemical transformations of compounds related to this compound are of great interest in organic chemistry. For example, studies on the synthesis of 4-methoxyphenol from nitrobenzene derivatives offer insights into the reductive and substitutive processes that can be applied to similar compounds. Such research contributes to the development of new synthetic routes and the production of valuable chemical intermediates (Jian, 2000).

Photophysics and Photochemistry

The complex photophysics and photochemistry of nitroaromatic compounds, including those structurally related to this compound, have been explored through computational studies. These investigations provide a deeper understanding of the decay paths of excited states, which is crucial for applications in photostability, fluorescence, and the development of photoresponsive materials (Giussani & Worth, 2017).

Safety and Hazards

When handling 1,3-Difluoro-2-methoxy-4-nitrobenzene, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Suitable personal protective equipment should be used, including approved mask/respirator, suitable gloves/gauntlets, protective clothing, and eye protection .

properties

IUPAC Name

1,3-difluoro-2-methoxy-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO3/c1-13-7-4(8)2-3-5(6(7)9)10(11)12/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWPLDAOSFHZEKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1F)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401285693
Record name 1,3-Difluoro-2-methoxy-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401285693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1393179-73-1
Record name 1,3-Difluoro-2-methoxy-4-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1393179-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Difluoro-2-methoxy-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401285693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of trifluoroacetic anhydride (26.2 mL, 0.19 mol) in DCM (100 mL) at 0° C. was added, dropwise, hydrogen peroxide (50% in water, 12.9 mL, 0.17 mol) and the reaction mixture was stirred at 0° C. for 1.5 h. 2,4-Difluoro-3-methoxyphenylamine (3 g, 18.9 mmol) was added as a solution in DCM (20 mL) and the reaction mixture stirred at RT for 3 h. The reaction mixture was diluted with brine and extracted with DCM (3×30 mL). The combined organic fractions were washed with sat. aq. NaHCO3 solution, dried (MgSO4) and concentrated in vacuo. The resultant residue was subjected to flash chromatography (SiO2, eluting with 0-100% Et2O in cyclohexane) to give the title compound as a colourless solid (2.03 g, 57%). 1H NMR 400 MHz δ (CDCl3): 7.83-7.76 (1H, m), 7.03 (1H, td, J=9.4, 2.5 Hz), 4.08 (3H, t, J=1.1 Hz).
Quantity
26.2 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
12.9 mL
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
brine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
57%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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